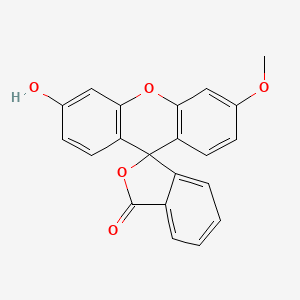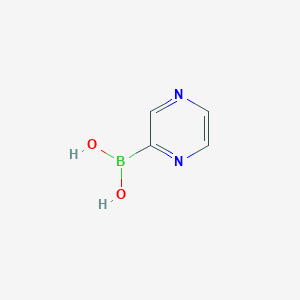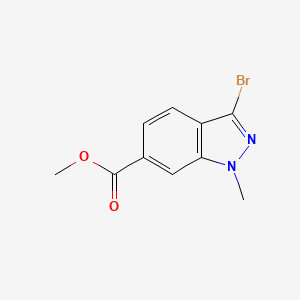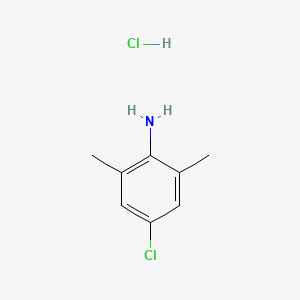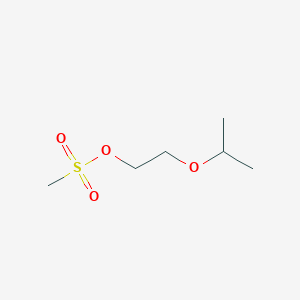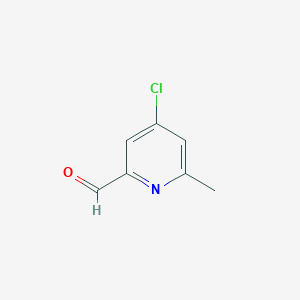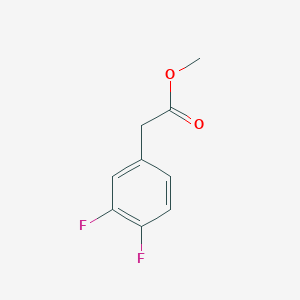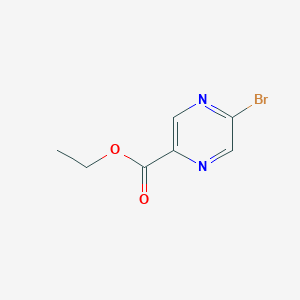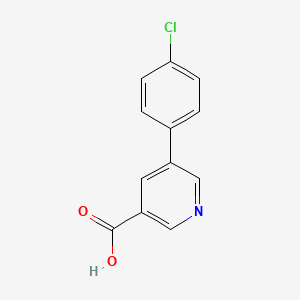
5-(4-クロロフェニル)ニコチン酸
概要
説明
5-(4-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It features a nicotinic acid core substituted with a 4-chlorophenyl group at the 5-position
科学的研究の応用
5-(4-Chlorophenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
Target of Action
It is known that nicotinic acid, a similar compound, acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Similar compounds like nicotinic acid enter the cell and are metabolized to nad via the preiss–handler pathway . This pathway involves several stages and various enzymes .
Biochemical Pathways
It is known that nicotinic acid and its derivatives play a vital role in redox metabolism and nad-dependent pathways .
Result of Action
It is known that nicotinic acid and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and nicotinic acid.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate 5-(4-chlorophenyl)pyridine-3-carbaldehyde.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield 5-(4-Chlorophenyl)nicotinic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(4-Chlorophenyl)nicotinic acid can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 5-(4-Chlorophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chlorophenyl)pyridine-3-methanol.
Substitution: Various substituted 5-(4-chlorophenyl)nicotinic acid derivatives.
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the 4-chlorophenyl substitution.
4-Chlorobenzoic Acid: A structurally related compound with a chlorophenyl group but lacking the nicotinic acid core.
5-Phenylpyridine-3-carboxylic Acid: Similar structure but without the chlorine substitution.
Uniqueness
5-(4-Chlorophenyl)nicotinic acid is unique due to the presence of both the nicotinic acid core and the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
5-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZIYNPOAGZGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602382 | |
| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187999-33-3 | |
| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


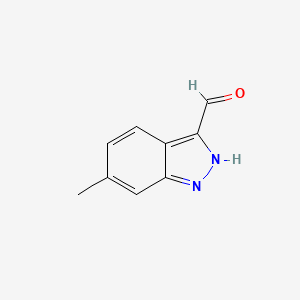

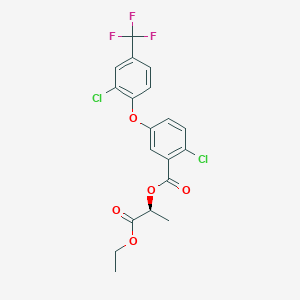
![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)
![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)
